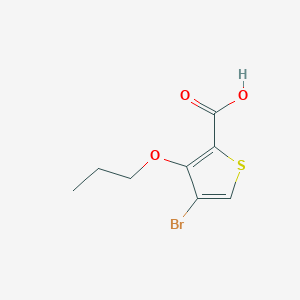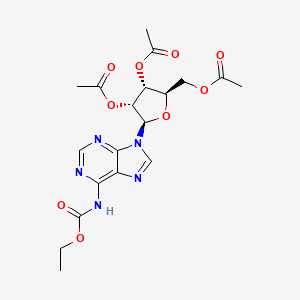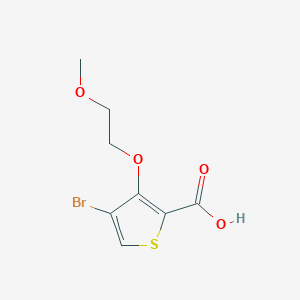
4-Bromo-3-propoxythiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-propoxythiophene-2-carboxylic acid is an organic compound with the molecular formula C8H9BrO3S. It belongs to the class of thiophene carboxylic acids, which are known for their diverse applications in organic synthesis and material science . This compound is characterized by the presence of a bromine atom at the 4-position, a propoxy group at the 3-position, and a carboxylic acid group at the 2-position of the thiophene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-propoxythiophene-2-carboxylic acid typically involves the bromination of 3-propoxythiophene-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure regioselectivity . The reaction conditions often include:
- Solvent: Acetonitrile or dichloromethane
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-propoxythiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the bromine atom.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-propoxythiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-propoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and as a ligand in coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-thiophenecarboxylic acid: Similar structure but lacks the propoxy group.
4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: Contains additional functional groups, making it more versatile in synthetic applications.
Uniqueness
4-Bromo-3-propoxythiophene-2-carboxylic acid is unique due to the presence of the propoxy group, which enhances its solubility and reactivity compared to other thiophene carboxylic acids. This structural feature allows for more diverse chemical transformations and applications in various fields .
Eigenschaften
Molekularformel |
C8H9BrO3S |
|---|---|
Molekulargewicht |
265.13 g/mol |
IUPAC-Name |
4-bromo-3-propoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9BrO3S/c1-2-3-12-6-5(9)4-13-7(6)8(10)11/h4H,2-3H2,1H3,(H,10,11) |
InChI-Schlüssel |
DQMMFDRNNMJWGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(SC=C1Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Hydroxybenzoyl-coenzyme A; (Acyl-CoA); [M+H]+](/img/structure/B12079119.png)






![Propanoic acid, 3-[(1,1,2,2,3,3,4,4-octafluoropentyl)oxy]-, methyl ester](/img/structure/B12079175.png)





